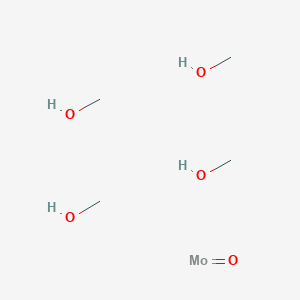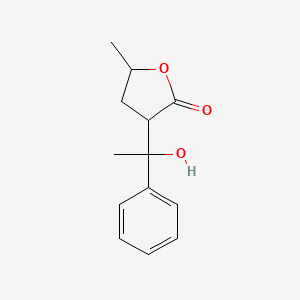![molecular formula C2H6F2O6S2Sn B14293573 Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane CAS No. 116063-89-9](/img/structure/B14293573.png)
Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique properties due to the presence of fluorooxy and sulfinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with fluorooxy and sulfinyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reagents and conditions used can vary, but common methods include the use of anhydrous solvents and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorooxy and sulfinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane involves its interaction with molecular targets through its fluorooxy and sulfinyl groups. These groups can form strong bonds with various substrates, facilitating reactions such as oxidation and substitution. The pathways involved include the formation of intermediate complexes that undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different functional groups.
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Diethyltin diiodide: An early organotin compound with distinct properties and applications.
Uniqueness
Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane is unique due to the presence of both fluorooxy and sulfinyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
116063-89-9 |
|---|---|
Fórmula molecular |
C2H6F2O6S2Sn |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
fluoro [fluorooxysulfinyloxy(dimethyl)stannyl] sulfite |
InChI |
InChI=1S/2CH3.2FHO3S.Sn/c;;2*1-4-5(2)3;/h2*1H3;2*(H,2,3);/q;;;;+2/p-2 |
Clave InChI |
GCUXIWHCHWZBJL-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(OS(=O)OF)OS(=O)OF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
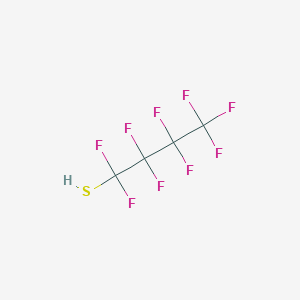

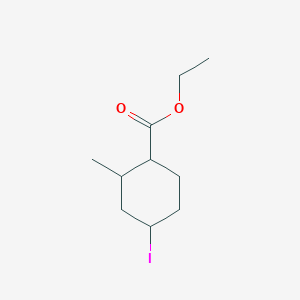
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
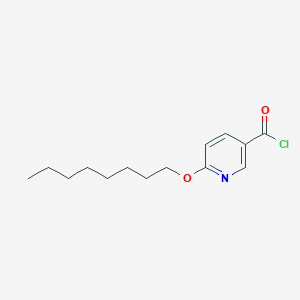
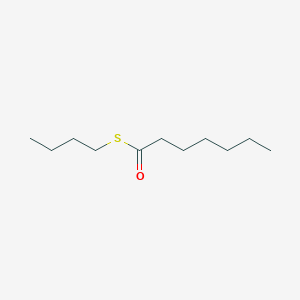
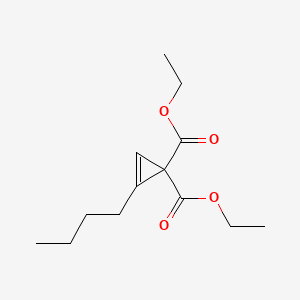
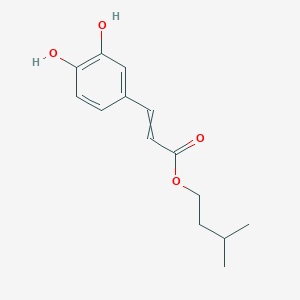
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
